An In-depth Technical Guide to the Pyruvate Carboxylase Inhibitor ZY-444
An In-depth Technical Guide to the Pyruvate Carboxylase Inhibitor ZY-444
Disclaimer: Initial searches for a compound named "Pyruvate Carboxylase-IN-4" did not yield any specific information. This technical guide will focus on a known, well-characterized inhibitor of Pyruvate Carboxylase, ZY-444, as a representative molecule to fulfill the user's request for a detailed technical overview.
Introduction
Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, an essential anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1] In various pathologies, notably cancer, the dysregulation of PC activity is implicated in promoting cell proliferation, survival, and metastasis. Consequently, the development of potent and selective PC inhibitors has emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of ZY-444, a small molecule inhibitor of Pyruvate Carboxylase.
ZY-444, with the chemical name (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), has been identified as a specific inhibitor of PC.[1][2][3] It has demonstrated significant anti-cancer efficacy in preclinical models by targeting cancer cell metabolism and associated signaling pathways.[1][4] This document will detail the discovery, mechanism of action, quantitative data, and relevant experimental protocols for ZY-444.
Discovery of ZY-444
ZY-444 was discovered as a potent inhibitor of cancer cell proliferation with specific efficacy against tumor growth, metastasis, and recurrence.[1] Through target identification studies, it was determined that ZY-444 directly binds to and inactivates the catalytic activity of Pyruvate Carboxylase, a key enzyme in the anaplerotic pathway of the TCA cycle.[1][2] This inhibition of PC was found to be the primary mechanism for its anti-tumor effects.
Quantitative Data
The inhibitory activity of ZY-444 has been quantified across various cancer cell lines, demonstrating its potency and selectivity.
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (h) | Reference(s) |
| MDA-MB-231 | Breast Cancer | IC90 | 5 | Not Specified | [5] |
| 4T1 | Breast Cancer | Not Specified | - | - | [6] |
| DU145 | Prostate Cancer | IC50 | 1.5 - 2.5 | Not Specified | [4] |
| PC3 | Prostate Cancer | IC50 | 1.5 - 2.5 | Not Specified | [4] |
| C4-2 | Prostate Cancer | IC50 | 1.5 - 2.5 | Not Specified | [4] |
| 22RV1 | Prostate Cancer | IC50 | 1.5 - 2.5 | Not Specified | [4] |
| TPC-1 | Iodine-Refractory Thyroid Cancer | IC50 | 3.82 | 48 | [6] |
| TPC-1 | Iodine-Refractory Thyroid Cancer | IC50 | 3.34 | 72 | [6] |
| KTC-1 | Iodine-Refractory Thyroid Cancer | IC50 | 3.79 | 48 | [6] |
| KTC-1 | Iodine-Refractory Thyroid Cancer | IC50 | 3.69 | 72 | [6] |
| ES-2 | Ovarian Cancer | - | Sensitive | Not Specified | [2] |
| SKOV3 | Ovarian Cancer | - | Sensitive | Not Specified | [2] |
| A2780 | Ovarian Cancer | - | Sensitive | Not Specified | [2] |
| IOSE80 (Normal) | Normal Ovarian Epithelial | - | No effect | Not Specified | [2] |
In Vivo Efficacy:
-
Breast Cancer (4T1 and MDA-MB-231 orthotopic models): 2.5-5 mg/kg, intraperitoneal injection, daily or every 2 days for 26 days.[6]
-
Prostate Cancer (DU145 xenograft model): 2.5-5 mg/kg, intraperitoneal injection, daily for 24 days.[4][6]
Synthesis
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a general method to determine PC activity, which can be adapted to assess the inhibitory effect of ZY-444. The principle involves measuring the production of oxaloacetate, which is then used in a coupled reaction to generate a detectable signal.[7]
Solutions Required:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), prepared fresh in ethanol
-
Citrate Synthase
-
PC Assay Buffer
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
Prepare a control cocktail without the PC enzyme or with an equivalent volume of buffer.
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
To assess inhibition, pre-incubate the enzyme with ZY-444 at various concentrations before adding to the reaction cocktail.
-
Initiate the reaction by adding the cell extract containing Pyruvate Carboxylase (or purified enzyme).
-
Monitor the change in absorbance at 412 nm over a period of 60 seconds using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.
-
One unit of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[7]
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of ZY-444 on the viability and proliferation of cancer cells.[4]
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of ZY-444 (e.g., 0-10 µM) dissolved in DMSO, with a final DMSO concentration kept constant across all wells.[6]
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of ZY-444 that inhibits cell proliferation by 50%.
Wound Healing (Scratch) Assay
This assay assesses the effect of ZY-444 on cell migration.[4]
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing either DMSO (control) or different concentrations of ZY-444.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch over time.
Transwell Invasion Assay
This assay evaluates the effect of ZY-444 on the invasive potential of cancer cells.[4]
Procedure:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in the upper chamber in a serum-free medium containing either DMSO or ZY-444.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
Western Blot Analysis
This technique is used to measure the protein expression levels of key components of the Wnt/β-catenin signaling pathway.
Procedure:
-
Treat cells with ZY-444 for a specified duration (e.g., 24 hours).[6]
-
Lyse the cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against β-catenin, c-Myc, and Cyclin D1. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mechanism of Action and Signaling Pathways
ZY-444 exerts its anti-cancer effects primarily through the inhibition of Pyruvate Carboxylase. This leads to a disruption of the TCA cycle anaplerosis, thereby impacting the metabolic fitness of cancer cells. Furthermore, the inhibition of PC by ZY-444 has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[1][5] This is achieved by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[6] The downstream targets of this pathway, including c-Myc and Cyclin D1, which are critical for cell proliferation and survival, are consequently downregulated.[6]
In the context of prostate cancer, ZY-444 has also been shown to target TNFAIP3 through the TNF signaling pathway.[4]
Visualizations
Caption: Mechanism of action of ZY-444.
Caption: Experimental workflow for evaluating ZY-444.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Cas9-mediated ablation of pyruvate carboxylase gene in colon cancer cell line HT-29 inhibits growth and migration, induces apoptosis and increases sensitivity to 5-fluorouracil and glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
